molecular formula C32H52O4 B1494164 2-Hydroxyethyl oleanolate

2-Hydroxyethyl oleanolate

Cat. No.: B1494164
M. Wt: 500.8 g/mol
InChI Key: XGELHNRYJRZICG-DFHVBEEKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxyethyl oleanolate (CAS 892869-48-6) is a semi-synthetic derivative of oleanolic acid, a pentacyclic triterpenoid of significant interest in medicinal chemistry research . Its molecular formula is C 32 H 52 O 4 and it has a molecular weight of 500.75 g·mol -1 . This compound is an ester derivative where the C-28 carboxyl group of the native oleanolic acid scaffold has been modified . As a derivative of oleanolic acid, it serves as a key intermediate and scaffold for researchers investigating structure-activity relationships (SAR) to enhance the pharmacological profile of the parent compound . Oleanolic acid and its derivatives are extensively studied for a wide spectrum of bioactivities, including anti-inflammatory, anticancer, hepatoprotective, and antidiabetic effects . The modification at the C-28 position is a common strategy in drug discovery to improve the potency, bioavailability, and solubility of oleanolic acid, which otherwise faces challenges like low aqueous solubility . Researchers value this compound for developing novel therapeutic agents, particularly in the fields of oncology and inflammation . The oleanolic acid core is known to interact with multiple biological targets; for instance, some derivatives are potent activators of the Nrf2 pathway, a key modulator of oxidative stress, while others have been designed to target proteins like EGFR tyrosine kinase . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C32H52O4

Molecular Weight

500.8 g/mol

IUPAC Name

2-hydroxyethyl (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C32H52O4/c1-27(2)14-16-32(26(35)36-19-18-33)17-15-30(6)21(22(32)20-27)8-9-24-29(5)12-11-25(34)28(3,4)23(29)10-13-31(24,30)7/h8,22-25,33-34H,9-20H2,1-7H3/t22-,23-,24+,25-,29-,30+,31+,32-/m0/s1

InChI Key

XGELHNRYJRZICG-DFHVBEEKSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OCCO)C)C)(C)C)O

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)OCCO)C

Origin of Product

United States

Advanced Spectroscopic and Chromatographic Characterization Methodologies for 2 Hydroxyethyl Oleanolate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of 2-hydroxyethyl oleanolate (B1249201). Through the use of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, the precise connectivity and stereochemistry of the molecule can be determined.

The ¹H NMR spectrum of 2-hydroxyethyl oleanolate is expected to exhibit characteristic signals corresponding to the oleanolic acid backbone and the attached 2-hydroxyethyl group. The triterpenoid (B12794562) skeleton displays a series of overlapping multiplets in the aliphatic region (δ 0.70-2.20 ppm) corresponding to the methyl, methylene, and methine protons. Diagnostic signals include the olefinic proton at C-12, which typically appears as a triplet around δ 5.2-5.5 ppm. rsc.orgresearchgate.net The proton at C-3, adjacent to the hydroxyl group of the original oleanolic acid, would show a downfield shift.

The introduction of the 2-hydroxyethyl ester moiety introduces new, distinct signals. The methylene protons of the ester group (-COOCH₂CH₂OH) are expected to resonate at approximately δ 4.1-4.3 ppm and δ 3.7-3.9 ppm, respectively. These signals would likely appear as triplets due to coupling with each other.

The ¹³C NMR spectrum provides further confirmation of the structure. The oleanolic acid moiety is characterized by approximately 30 distinct carbon signals. rsc.orgresearchgate.net Key resonances include the carboxyl carbon (C-28) of the ester group, which is expected around δ 175-180 ppm, and the olefinic carbons at C-12 and C-13, typically appearing around δ 122 ppm and δ 144 ppm, respectively. rsc.orgresearchgate.net The carbons of the 2-hydroxyethyl group would be observed at approximately δ 60-65 ppm for the methylene attached to the ester oxygen and δ 58-62 ppm for the terminal methylene bearing the hydroxyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm)
Olefinic H-12 5.2 - 5.5 (t)
-COOCH₂- 4.1 - 4.3 (t)
-CH₂OH 3.7 - 3.9 (t)
Triterpenoid Methyls 0.7 - 1.2 (s)

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-28 (Ester Carbonyl) 175 - 180
C-13 143 - 145
C-12 121 - 123
-COOCH₂- 60 - 65
-CH₂OH 58 - 62

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular weight of this compound, which in turn confirms its elemental composition. Techniques such as Electrospray Ionization (ESI) coupled with a high-resolution analyzer like Orbitrap or Time-of-Flight (TOF) are commonly utilized.

For this compound (C₃₂H₅₀O₄), the theoretical exact mass can be calculated. The HRMS analysis would be expected to yield a measured mass that is within a very narrow tolerance (typically < 5 ppm) of the calculated value. The compound can be detected as protonated molecules [M+H]⁺, sodium adducts [M+Na]⁺, or other common adducts in positive ion mode. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. nih.gov

Table 3: Predicted HRMS Data for this compound

Ion Species Calculated Exact Mass
[C₃₂H₅₀O₄+H]⁺ 500.3709
[C₃₂H₅₀O₄+Na]⁺ 522.3528

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information, confirming the presence of the oleanolic acid backbone and the loss of the 2-hydroxyethyl group.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The FTIR spectrum provides a molecular fingerprint, with characteristic absorption bands corresponding to specific vibrational modes of the molecule.

The spectrum of this compound is expected to show a combination of the characteristic bands from both the oleanolic acid structure and the introduced ester and hydroxyl functionalities. Key expected absorption bands include:

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group of the 2-hydroxyethyl moiety. researchgate.net

C-H Stretching: Sharp peaks in the 2850-3000 cm⁻¹ region corresponding to the stretching vibrations of the aliphatic C-H bonds in the triterpenoid skeleton. researchgate.net

C=O Stretching: A strong, sharp absorption band around 1730-1750 cm⁻¹ is characteristic of the ester carbonyl group. researchgate.netresearchgate.net

C=C Stretching: A weaker band around 1640-1680 cm⁻¹ is indicative of the C=C double bond at C-12 of the oleanane (B1240867) skeleton. researchgate.net

C-O Stretching: Bands in the region of 1000-1300 cm⁻¹ are associated with the C-O stretching vibrations of the ester and hydroxyl groups. researchgate.net

Table 4: Predicted FTIR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹)
O-H Stretch (Alcohol) 3200-3600 (broad)
C-H Stretch (Aliphatic) 2850-3000 (sharp)
C=O Stretch (Ester) 1730-1750 (strong, sharp)
C=C Stretch (Alkene) 1640-1680 (weak)

Ultra-High Performance Liquid Chromatography (UHPLC) for Purity Assessment and Separation

Ultra-High Performance Liquid Chromatography (UHPLC) is a powerful technique for the assessment of the purity of this compound and for its separation from starting materials and by-products. UHPLC systems utilize columns with sub-2 µm particle sizes, leading to higher resolution, faster analysis times, and improved sensitivity compared to conventional HPLC. hrpub.org

A typical UHPLC method for this compound would involve a reversed-phase column (e.g., C18 or C8) with a mobile phase consisting of a mixture of an organic solvent (such as acetonitrile or methanol) and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the relatively nonpolar this compound and to separate it from impurities with different polarities.

Detection is typically achieved using a UV detector, as the ester carbonyl group provides some UV absorbance, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (MS). The purity of the sample is determined by integrating the peak area of this compound and comparing it to the total area of all peaks in the chromatogram.

Table 5: Illustrative UHPLC Method Parameters for this compound Analysis

Parameter Condition
Column Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 70-100% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C

| Detection | UV at 210 nm or Mass Spectrometry |

This method would be expected to show a sharp, well-defined peak for this compound, with any impurities appearing as separate peaks with different retention times.

Structure Activity Relationship Sar Studies of 2 Hydroxyethyl Oleanolate and Its Analogues

Correlating Specific Structural Features with Biological Efficacy in Preclinical Models

While preclinical studies specifically focused on 2-Hydroxyethyl oleanolate (B1249201) are not extensively documented in publicly available literature, the broader body of research on oleanolic acid derivatives provides a solid framework for understanding its potential SAR. The core pentacyclic triterpenoid (B12794562) structure of oleanolic acid is the foundational scaffold, but modifications at key positions, notably the C-3 hydroxyl group and the C-28 carboxylic acid group, have been shown to dramatically influence biological activity.

For oleanolic acid analogues, the nature of the substituent at the C-3 position is a critical determinant of cytotoxicity and anti-inflammatory activity. It is generally observed that the presence of a hydroxyl group at C-3 is important for these activities. Modifications to this group, such as oxidation to a ketone or esterification, can modulate the potency and selectivity of the compound.

Impact of the 2-Hydroxyethyl Ester Moiety on Bioactivity Profiles

The introduction of a 2-hydroxyethyl ester moiety at the C-28 position of oleanolic acid results in the formation of 2-Hydroxyethyl oleanolate. This specific modification is expected to have a significant impact on the compound's bioactivity profile. The presence of the terminal hydroxyl group in the ester chain introduces a degree of hydrophilicity compared to simple alkyl esters like methyl or ethyl oleanolate.

This increased polarity could influence several key properties:

Solubility: The hydroxyl group may enhance the aqueous solubility of the compound, which can be a limiting factor for the therapeutic application of oleanolic acid and its more lipophilic derivatives.

Pharmacokinetics: Altered solubility and polarity can affect the absorption, distribution, metabolism, and excretion (ADME) profile of the molecule. The hydroxyl group may serve as a site for phase II metabolic conjugation reactions, such as glucuronidation or sulfation, potentially leading to faster clearance.

Target Interaction: The hydroxyl group provides an additional site for hydrogen bonding, which could lead to altered or enhanced interactions with biological targets such as enzymes or receptors. This could translate to increased potency or a modified selectivity profile compared to other oleanolic acid esters.

The ethylene (B1197577) glycol spacer between the ester carbonyl and the terminal hydroxyl group also provides conformational flexibility, which may allow for optimal positioning of the hydroxyl group for interactions within a biological binding site.

Influence of Stereochemistry and Substituent Position on Pharmacological Potency

The pharmacological potency of oleanolic acid derivatives is intrinsically linked to their stereochemistry. The rigid pentacyclic core of this compound contains multiple chiral centers, and the specific spatial arrangement of substituents is crucial for biological activity. Any alterations to the natural stereochemistry of the oleanolic acid backbone would be expected to significantly diminish or abolish its activity, as the precise three-dimensional shape is necessary for effective interaction with its molecular targets.

The position of substituents is equally critical. The biological activities of oleanolic acid derivatives are primarily modulated by modifications at the C-3 and C-28 positions. Introducing the 2-hydroxyethyl ester at the C-28 position is a key determinant of its specific pharmacological profile. If this moiety were to be attached at a different position, for instance at the C-3 hydroxyl group, a completely different set of biological activities would be anticipated.

Furthermore, within the 2-hydroxyethyl moiety itself, while there are no chiral centers, the relative positioning of the hydroxyl group is defining. The presence of this group at the terminal position of the ethyl ester is what confers the specific physicochemical properties discussed earlier.

Comparative Analysis of SAR between this compound and Other Oleanolic Acid Derivatives

A comparative analysis of the SAR of this compound with other oleanolic acid derivatives highlights the unique contribution of the 2-hydroxyethyl ester group.

DerivativeModification at C-28Key Structural FeatureAnticipated Impact on Bioactivity
Oleanolic AcidCarboxylic AcidPolar carboxyl groupBaseline activity, but limited by poor solubility and bioavailability.
Methyl OleanolateMethyl EsterIncreased lipophilicity compared to oleanolic acid.Enhanced cell permeability, potentially leading to increased cytotoxicity in some cancer cell lines.
This compound2-Hydroxyethyl EsterPresence of a terminal hydroxyl group, increasing polarity.Improved solubility, potential for new hydrogen bonding interactions with targets, and altered metabolic profile.
Oleanolic Acid AmidesAmide linkageHydrogen bond donating and accepting capabilities of the amide bond.Often show potent anticancer and anti-inflammatory activities, with the specific activity depending on the nature of the amine.

This comparison suggests that this compound occupies an intermediate position in terms of polarity between the parent oleanolic acid and simple alkyl esters. This balance of lipophilicity and hydrophilicity could be advantageous for achieving a favorable therapeutic window.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

While specific QSAR models for this compound are not yet established in the literature, the development of such models for the broader class of oleanolic acid derivatives has been an area of active research. QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

For oleanolic acid derivatives, QSAR models have been developed to predict activities such as:

Anticancer activity: Models often incorporate descriptors related to lipophilicity (e.g., logP), electronic properties (e.g., atomic charges), and steric parameters (e.g., molecular volume and surface area).

Anti-inflammatory activity: Descriptors that quantify the ability of the molecule to interact with specific enzymes, such as cyclooxygenases or lipoxygenases, are often included.

Enzyme inhibition: For specific targets, QSAR models can be built using descriptors that capture the key interactions within the enzyme's active site.

To develop a QSAR model for a series of analogues of this compound, a library of compounds with systematic variations in the ester moiety and at the C-3 position would need to be synthesized and their biological activities evaluated. The resulting data could then be used to build a predictive model. Such a model would be invaluable for guiding the design of new derivatives with improved potency and selectivity.

Descriptor TypeExamplesRelevance to this compound SAR
ElectronicPartial atomic charges, dipole moment, HOMO/LUMO energiesCan describe the ability of the molecule to participate in electrostatic interactions and its chemical reactivity.
StericMolecular weight, volume, surface area, shape indicesRelate to the size and shape of the molecule and how well it fits into a binding site.
HydrophobicLogP, molar refractivityQuantify the lipophilicity of the molecule, which influences its membrane permeability and distribution.
TopologicalConnectivity indices, Wiener indexDescribe the atomic connectivity and branching of the molecule.

Pharmacological and Biochemical Investigations of 2 Hydroxyethyl Oleanolate in Preclinical Models

In Vitro Cellular Activity Profiles

The in vitro evaluation of oleanolic acid and its derivatives has revealed a spectrum of biological effects, ranging from anticancer to anti-inflammatory and antimicrobial activities. These studies, conducted in various cellular models, form the basis for its potential therapeutic applications.

Antiproliferative and Cytotoxic Effects in Cancer Cell Lines

Oleanolic acid has demonstrated significant antiproliferative and cytotoxic effects across a variety of human cancer cell lines. Research indicates that its mechanism of action often involves the induction of apoptosis (programmed cell death) and arrest of the cell cycle.

Studies have shown that oleanolic acid inhibits the proliferation of prostate (DU145), breast (MCF-7), and human glioblastoma (U87) cancer cells, with IC50 values (the concentration required to inhibit the growth of 50% of cells) of 112.57 µg/mL, 132.29 µg/mL, and 163.60 µg/mL, respectively. acs.org In these cell lines, oleanolic acid treatment was observed to increase the number of apoptotic cells. acs.org Further investigations into its effect on the cell cycle revealed that it can cause cell cycle arrest, particularly in the G2/M phase, in liver cancer (HepG-2) cells. mdpi.com

Against the colon cancer cell line HCT-116, oleanolic acid displayed an IC50 value of 18.66 µg/ml. mdpi.com It was reported elsewhere that the IC50 value against HCT-116 cells was 40 μg/mL after 48 hours of incubation. mdpi.com This cytotoxic activity is a key area of interest for its potential as an anticancer agent. mdpi.commdpi.com Notably, oleanolic acid did not exhibit significant toxicity in normal murine liver cells (BNL CL. 2) or human foreskin fibroblast cells (Hs 68). acs.org

Table 1: Cytotoxic Activity of Oleanolic Acid in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µg/mL)Reference
DU145Prostate Cancer112.57 acs.org
MCF-7Breast Cancer132.29 acs.org
U87Glioblastoma163.60 acs.org
HCT-116Colon Cancer18.66 mdpi.com
HepG-2Liver Cancer>22.81 (less active than Cincholic acid) mdpi.com

Anti-inflammatory Modulations in Inflammatory Cell Models

Oleanolic acid and its derivatives have been shown to possess potent anti-inflammatory properties in various in vitro models. These effects are primarily attributed to the downregulation of pro-inflammatory mediators and the modulation of key inflammatory signaling pathways.

In cell models such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, oleanolic acid derivatives have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator. nih.gov The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two major enzymes involved in the inflammatory response, is also suppressed. nih.govnih.gov

Furthermore, oleanolic acid can reduce the expression and secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govfrontiersin.org The underlying mechanism for these effects often involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses. frontiersin.orgnih.gov By preventing the activation of NF-κB, oleanolic acid blocks the transcription of numerous genes involved in inflammation. frontiersin.orgnih.gov Some derivatives have also been found to upregulate the anti-inflammatory cytokine IL-10. nih.govfrontiersin.org

Table 2: Anti-inflammatory Effects of Oleanolic Acid and Its Derivatives in In Vitro Models

Mediator/PathwayEffectCell ModelReference
Nitric Oxide (NO)InhibitionLPS-stimulated RAW 264.7 macrophages nih.govnih.gov
iNOSInhibition of expressionLPS-stimulated RAW 264.7 macrophages nih.gov
COX-2Inhibition of expressionLPS-stimulated RAW 264.7 macrophages nih.gov
TNF-αInhibition of expression/secretionLPS-stimulated BV2 cells, HaCaT keratinocytes frontiersin.orgnih.gov
IL-1βInhibition of expression/secretionLPS-stimulated BV2 cells nih.govfrontiersin.org
IL-6Inhibition of expression/secretionLPS-stimulated BV2 cells nih.govfrontiersin.org
NF-κB PathwayInhibition of activationVarious frontiersin.orgnih.gov

Antiviral Activity in Cell-Based Replication Assays

Oleanolic acid and its derivatives have been identified as having notable antiviral activity against a range of viruses, including both DNA and RNA viruses. academie-sciences.fr These compounds can interfere with various stages of the viral life cycle, from entry into the host cell to replication.

In cell-based assays, oleanolic acid demonstrated potent activity against Herpes Simplex Virus-1 (HSV-1), including acyclovir-resistant strains, by significantly inhibiting viral plaque formation in Vero cells. mdpi.com Studies suggest its primary action against HSV-1 occurs during the early stages of infection (0-4 hours). mdpi.com An oleanolic acid derivative, AXX-18, showed an EC50 (50% effective concentration) of 1.47 µM against HSV-1 in HaCaT cells. jst.go.jp

Derivatives of oleanolic acid have also been developed and tested for activity against the Human Immunodeficiency Virus (HIV), influenza virus, and Hepatitis B and C viruses. academie-sciences.fr For instance, certain derivatives act as influenza virus entry inhibitors by preventing the binding of the viral hemagglutinin protein to host cells. academie-sciences.fr In studies with Hepatitis B Virus (HBV), an oleanolic acid derivative designated OA-4 was found to significantly inhibit the secretion of HBV surface antigen (HBsAg) and HBV DNA replication in HepG2.2.15 cells. mdpi.com

Antibacterial and Antimicrobial Efficacy against Pathogenic Microorganisms

The antibacterial properties of oleanolic acid and its derivatives have been established, showing particular efficacy against Gram-positive bacteria. acs.org

Oleanolic acid has been shown to inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). The minimum inhibitory concentration (MIC) of oleanolic acid against VRE was reported to be 8 µg/ml. It has also shown activity against Streptococcus mutans, a bacterium associated with dental caries. frontiersin.org

Synthetic modification of the oleanolic acid structure has led to derivatives with enhanced potency. For example, an amide derivative, OA-HDA (oleanolic acid-hexane-1,6-diamine), demonstrated a significantly lower MIC50 (10 µg/mL) against MRSA compared to the parent oleanolic acid (75 µg/mL). The mechanism of action is believed to involve damage to the bacterial cell membrane. acs.org Generally, oleanolic acid and its derivatives show little to no effect against Gram-negative bacteria. acs.org

Table 3: Antibacterial Activity of Oleanolic Acid (OA) and Derivatives

CompoundBacterial StrainActivity (MIC/MIC50 in µg/mL)Reference
Oleanolic AcidVancomycin-Resistant Enterococci (VRE)MIC: 8
Oleanolic AcidMethicillin-Resistant S. aureus (MRSA)MIC50: 75
OA-HDA DerivativeMethicillin-Resistant S. aureus (MRSA)MIC50: 10
Oleanolic AcidSalmonella typhimuriumMIC: 65

Antioxidant and Reactive Oxygen Species (ROS) Scavenging Properties in Cellular Systems

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, contributes to cellular damage and various pathologies. Oleanolic acid has demonstrated significant antioxidant properties in cellular systems by directly scavenging ROS and modulating cellular antioxidant defenses.

In human keratinocyte (HaCaT) cells subjected to oxidative stress induced by tert-butyl-hydroperoxide (tBHP), pretreatment with oleanolic acid led to a significant improvement in cell viability and a reduction in the levels of intracellular ROS. This protective effect underscores its capacity to counteract oxidative damage in skin cells.

The antioxidant activity of oleanolic acid is a key component of its broader pharmacological profile, including its anti-inflammatory and hepatoprotective effects. mdpi.com By neutralizing free radicals, it can prevent damage to vital cellular components like DNA, proteins, and lipids. While some antioxidants function by activating the Nrf2/HO-1 signaling pathway, studies in HaCaT cells suggest that oleanolic acid's cytoprotective effects may occur through mechanisms independent of Nrf2 activation.

Hepatoprotective Effects in In Vitro Hepatocyte Models

Oleanolic acid and its derivatives have been investigated for their ability to protect liver cells from various toxins. These hepatoprotective effects have been observed in in vitro models using primary hepatocytes and hepatoma cell lines like HepG2.

Studies on primary cultured rat hepatocytes showed that oleanolic acid itself exhibited a hepatoprotective action against immunological liver injury, although it also showed some cytotoxicity at higher concentrations. Certain derivatives, such as oleanolic acid 3-O-glucuronide, were also effective at providing hepatoprotection.

The protective mechanisms are often linked to the antioxidant properties of these compounds, which can mitigate the oxidative damage induced by hepatotoxins. In vitro experiments using HepG2 cells are a common model to assess protection against damage induced by substances like ethanol. The evaluation of liver enzyme leakage, such as aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT), from damaged cells into the culture medium is a standard method to quantify hepatoprotection.

Neuroprotective Activities in Neural Cell Culture Systems

Oleanolic acid has been shown to protect against oxidative stress-induced injury in differentiated pheochromocytoma (PC12) cells, a common in vitro model for neuroscience research. tandfonline.com Pre-treatment with oleanolic acid at concentrations of 1 and 10 μM significantly improved cell survival, enhanced the activity of superoxide (B77818) dismutase (SOD), and increased glutathione (B108866) (GSH) content, while reducing lactate (B86563) dehydrogenase (LDH) release and malondialdehyde (MDA) levels in cells exposed to hydrogen peroxide (H₂O₂). tandfonline.com

Furthermore, studies on SH-SY5Y human neuroblastoma cells have explored the effects of oleanolic acid. nih.gov In one study, oleanolic acid exhibited an IC₅₀ value of 714.32 ± 32.40 µg/mL for cytotoxicity. nih.gov In other research, oleanolic acid demonstrated the ability to attenuate the death of PC12 cells subjected to oxygen/glucose deprivation. nih.gov These findings suggest that oleanolic acid can mitigate neuronal damage in vitro, potentially through antioxidant and anti-inflammatory mechanisms. tandfonline.comnih.gov The neuroprotective effects of oleanolic acid are also linked to its ability to attenuate microglial activation. nih.gov

While these findings for oleanolic acid are significant, it is crucial to emphasize that they cannot be directly extrapolated to 2-hydroxyethyl oleanolate (B1249201) without specific experimental validation. The addition of a 2-hydroxyethyl group may alter the compound's physicochemical properties, such as its solubility and cell permeability, which could in turn influence its bioavailability and neuroprotective efficacy.

Table 1: In Vitro Neuroprotective Effects of Oleanolic Acid

Cell Line Stressor Key Findings Reference
PC12 H₂O₂ Improved cell survival, enhanced SOD and GSH, reduced LDH and MDA. tandfonline.com
SH-SY5Y - Cytotoxicity IC₅₀ of 714.32 ± 32.40 µg/mL. nih.gov
PC12 Oxygen/Glucose Deprivation Attenuated cell death. nih.gov

Antidiabetic and Hypoglycemic Effects in Cellular Glucose Metabolism Assays

There is a lack of specific published research on the antidiabetic and hypoglycemic effects of 2-hydroxyethyl oleanolate in cellular glucose metabolism assays. The majority of available data focuses on the parent compound, oleanolic acid.

Oleanolic acid has been shown to influence insulin (B600854) secretion in pancreatic beta-cells. In INS-1 832/13 cells, oleanolic acid significantly enhanced insulin secretion at both basal and stimulatory glucose concentrations. nih.gov It also enhanced acute glucose-stimulated insulin secretion in isolated rat islets. nih.gov Chronic treatment with oleanolic acid was found to increase total cellular insulin protein and mRNA levels. nih.gov

Regarding glucose uptake, studies on sodium oleate (B1233923) (a salt of oleic acid, not oleanolic acid) in isolated rat adipocytes showed an increase in basal glucose uptake in a dose-dependent manner. nih.gov However, it did not have a statistically significant effect on insulin-stimulated glucose uptake and inhibited insulin-stimulated glucose oxidation. nih.gov It is important to note that these findings are for a different compound and may not be relevant to this compound.

The potential antidiabetic effects of oleanolic acid are also linked to its anti-inflammatory properties, which can ameliorate insulin resistance. mdpi.com While various extracts containing oleanolic acid have demonstrated hypoglycemic activities in animal models, specific data from cellular glucose metabolism assays for this compound are needed to ascertain its direct effects on glucose uptake and metabolism in cells. mdpi.com

In Vivo Studies in Animal Models (Excluding Human Clinical Trials)

Assessment of Antitumor Efficacy in Xenograft and Syngeneic Animal Models

Specific studies evaluating the antitumor efficacy of this compound in xenograft or syngeneic animal models are not found in the current scientific literature. Research in this area has primarily focused on the parent compound, oleanolic acid, and other derivatives.

Oleanolic acid has demonstrated antitumor activity in various contexts, largely through in vitro studies on different cancer cell lines. nih.gov The mechanisms are believed to involve the regulation of apoptosis, autophagy, and the cell cycle. nih.gov However, a significant challenge for the in vivo application of oleanolic acid is its poor water solubility, which can limit its bioavailability and efficacy. nih.gov Consequently, much of the research has been directed towards creating derivatives with enhanced water solubility and improved anti-tumor activity. nih.gov

While there is a considerable body of research on the anti-tumor properties of triterpenoids like oleanolic acid, the direct in vivo evidence for this compound in established xenograft or syngeneic models is currently lacking. researchgate.net Such studies would be essential to determine if the structural modification in this compound translates to improved pharmacokinetic properties and potent anti-tumor effects in a whole-animal system.

Evaluation of Anti-inflammatory Responses in Disease-Induced Animal Models

There is no specific information available from in vivo studies regarding the anti-inflammatory responses of this compound in disease-induced animal models. The existing research has been conducted on its parent compound, oleanolic acid.

Oleanolic acid has demonstrated significant anti-inflammatory activity in various rat and mouse models. For instance, it has been shown to be effective in carrageenan- and dextran-induced paw edema in rats. nih.gov It also exhibited marked anti-arthritic action in adjuvant-induced polyarthritis in rats and mice, as well as in formaldehyde-induced arthritis in rats. nih.gov In a rat model of osteoarthritis, intra-articular injection of oleanolic acid attenuated nociceptive behavior and inflammatory reactions. nih.gov Furthermore, oleanolic acid was found to reduce exudate volume and inhibit leukocyte infiltration in carrageenan-induced pleurisy in rats. nih.gov

These studies suggest that oleanolic acid possesses potent anti-inflammatory properties in vivo. However, without direct experimental data, it remains unknown whether this compound would exhibit similar or potentially enhanced anti-inflammatory effects in these models.

Table 2: In Vivo Anti-inflammatory Effects of Oleanolic Acid

Animal Model Disease Induction Key Findings Reference
Rat Carrageenan-induced paw edema Displayed anti-inflammatory activity. nih.gov
Rat Dextran-induced paw edema Displayed anti-inflammatory activity. nih.gov
Rat, Mouse Adjuvant-induced polyarthritis Elicited marked anti-arthritic action. nih.gov
Rat Formaldehyde-induced arthritis Elicited marked anti-arthritic action. nih.gov
Rat Carrageenan-induced pleurisy Reduced exudate volume and inhibited leukocyte infiltration. nih.gov
Rat Kaolin/carrageenan-induced osteoarthritis Attenuated nociceptive behavior and inflammatory reactions. nih.gov

Antiviral Activity in Animal Infection Models

Specific in vivo studies on the antiviral activity of this compound in animal infection models have not been reported in the available scientific literature. Research in this area has been centered on oleanolic acid and its other analogues. mdpi.comnih.gov

Oleanolic acid has been investigated for its antiviral properties, and in vivo studies have been conducted. For example, in a skin herpes model, oleanolic acid demonstrated anti-HSV-1 activity. nih.gov While a review of oleanolic acid and its analogues mentions promising initial information from in vivo and in vitro studies, it does not specify any data for this compound. mdpi.com The antiviral activity of oleanolic acid derivatives is often attributed to their ability to inhibit viral replication or entry. mdpi.com

The lack of in vivo data for this compound means its potential as an antiviral agent in a whole-organism context remains to be determined.

Hepatoprotective Effects in Chemically Induced Organ Injury Models

There is a scarcity of published research specifically detailing the hepatoprotective effects of this compound in chemically induced organ injury models. The available in vivo data predominantly focuses on the parent compound, oleanolic acid.

Oleanolic acid has been extensively studied and is known for its hepatoprotective properties. nih.gov It has been shown to be effective in protecting against liver injury induced by various hepatotoxicants. nih.gov For instance, oleanolic acid has demonstrated protective effects against carbon tetrachloride (CCl₄)-induced liver damage in mice. science.gov In a model of concanavalin (B7782731) A-induced acute liver injury in mice, pretreatment with oleanolic acid reduced the release of serum liver enzymes and inflammatory factors, and prevented liver damage. nih.gov

The mechanism of oleanolic acid's hepatoprotective action is thought to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2), which plays a crucial role in the antioxidant defense system. nih.gov While oleanolic acid is hepatoprotective at low doses, it is important to note that higher doses and long-term use can potentially lead to liver injury. nih.gov

Without specific in vivo studies on this compound, it is not possible to confirm if it shares the hepatoprotective qualities of its parent compound or if the esterification affects its activity and potential toxicity profile.

Table 3: In Vivo Hepatoprotective Effects of Oleanolic Acid

Animal Model Hepatotoxic Agent Key Findings Reference
Mouse Carbon Tetrachloride (CCl₄) Suppressed the up-regulation of serum ALT, AST, LDH, and triglyceride levels. science.gov
Mouse Concanavalin A Reduced release of serum liver enzymes and inflammatory factors; prevented liver damage. nih.gov

Regulation of Glucose and Lipid Metabolism in Diabetic Animal Models

No research findings were identified that specifically examined the effects of this compound on glucose and lipid metabolism in the context of diabetic animal models. Consequently, no data is available to present in a table format regarding its impact on key metabolic parameters.

Immunomodulatory Effects in Preclinical Animal Models

Similarly, the scientific literature lacks any studies that have investigated the immunomodulatory properties of this compound in preclinical animal models. As a result, there is no information or data to report on its potential effects on the immune system in these models.

Mechanistic Elucidations of 2 Hydroxyethyl Oleanolate S Biological Actions

Identification and Validation of Molecular Targets

No specific molecular targets for 2-Hydroxyethyl oleanolate (B1249201) have been identified and validated in the existing scientific literature. While the parent compound, oleanolic acid, is known to interact with various cellular targets, these interactions cannot be directly attributed to 2-Hydroxyethyl oleanolate without specific experimental validation. mdpi.comnih.gov

Enzyme Inhibition and Activation Profiles

Detailed enzyme inhibition and activation profiles for this compound are not available. The following subsections represent areas where the parent compound, oleanolic acid, has been studied, but specific data for the 2-Hydroxyethyl ester is lacking.

Inhibition of Human Carboxylesterase 1 (hCE1)

There is no available research specifically investigating the inhibitory activity of this compound against human carboxylesterase 1 (hCE1). Studies on related triterpenoids suggest that structural modifications of oleanolic acid can influence hCE1 inhibition, but data for the 2-Hydroxyethyl derivative is absent. uniprot.orgnih.gov

Modulation of Alpha-Glucosidase Activity

The modulatory effect of this compound on alpha-glucosidase activity has not been reported. Oleanolic acid and its other derivatives have been shown to inhibit this enzyme, a mechanism relevant to glucose metabolism, but specific kinetic data for this compound is not available. nih.govmegazyme.comnih.gov

Regulation of 3-Hydroxy-3-Methylglutaryl-CoA Reductase (HMGCR)

There is no scientific literature detailing the regulation of HMGCR, the rate-limiting enzyme in cholesterol synthesis, by this compound. While other natural compounds are known to modulate HMGCR, the specific interaction and regulatory effects of this compound remain uninvestigated. wikipedia.orgnih.govnih.govgenecards.org

Hyaluronidase (B3051955) Inhibitory Activity

The inhibitory activity of this compound against hyaluronidase has not been documented. Oleanolic acid is known to inhibit this enzyme, which is involved in the degradation of hyaluronic acid in the extracellular matrix, but it is unknown if the 2-Hydroxyethyl ester derivative shares this activity. wikipedia.orgsigmaaldrich.comnih.govstemcell.commdpi.com

Interactions with Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways

There is no available data on the interactions of this compound with the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in mediating inflammation. Research has not yet explored whether this specific compound can modulate the activity of enzymes like COX-2 or 12-lipoxygenase. nih.govnih.govnih.govnih.govwikipedia.orguniprot.org

Intracellular Signaling Pathway Modulation

Detailed research findings on how this compound specifically modulates key intracellular signaling pathways are not available in the current scientific literature. The specific interactions, whether agonistic or antagonistic, and the resulting downstream effects for this particular compound have not been elucidated.

Activation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway

There is no specific data available to confirm or deny the activation of the Nrf2 pathway by this compound. Studies have not yet investigated whether this compound can induce the nuclear translocation of Nrf2 and the subsequent expression of antioxidant response element (ARE)-driven genes.

Regulation of Mitogen-Activated Protein Kinase (MAPK) Cascades

The effect of this compound on MAPK signaling cascades, including the ERK, JNK, and p38 pathways, has not been documented. Research has yet to determine if this compound can modulate the phosphorylation status and activity of key kinases within these cascades.

Inhibition of NF-κB Signaling Pathway

There is no available scientific evidence regarding the ability of this compound to inhibit the NF-κB signaling pathway. It is unknown whether this compound can prevent the phosphorylation and degradation of IκBα, thereby inhibiting the nuclear translocation of the p65 subunit and subsequent pro-inflammatory gene expression.

Crosstalk with PI3K/Akt/mTOR Pathways

The potential for this compound to interact with the PI3K/Akt/mTOR signaling network remains uninvestigated. There are no studies detailing its effect on the phosphorylation of key components such as Akt and mTOR, which are crucial for cell growth, proliferation, and survival.

Modulation of JAK/STAT Signaling

The modulatory effects of this compound on the JAK/STAT signaling pathway have not been studied. It is currently unknown if this compound can influence the phosphorylation of JAKs and STATs, which play a critical role in cytokine signaling and immune responses.

Regulation of Gene Expression and Protein Levels

Comprehensive data from transcriptomic or proteomic analyses detailing the specific genes and proteins regulated by this compound are not available. Consequently, no data tables or detailed research findings on its specific regulatory effects can be provided.

Elucidation of Antioxidant Mechanisms (e.g., Direct Radical Scavenging, Enzyme Induction)

The antioxidant capabilities of oleanolic acid, the core structure of this compound, are multifaceted, involving both direct interaction with reactive oxygen species (ROS) and the upregulation of endogenous protective systems. mdpi.com

Direct Radical Scavenging Oleanolic acid has demonstrated the capacity to directly neutralize harmful free radicals. Research indicates it possesses strong scavenging abilities against hydroxyl (·OH) and superoxide (B77818) (O2·⁻) radicals. researchgate.net This direct antioxidant action is partly attributed to the chemical structure of the molecule, specifically the hydroxyl group at the C-3 position, which can donate a hydrogen atom to neutralize a radical, in the process becoming a more stable oxo derivative known as oleanonic acid. mdpi.com This process inhibits lipid peroxidation and protects cellular components like proteins and DNA from oxidative damage. mdpi.comnih.gov

Table 1: Direct Radical Scavenging Activity of Oleanolic Acid
Radical SpeciesObserved EffectMechanism
Hydroxyl Radical (·OH)Strong scavenging capacityHydrogen atom donation
Superoxide Radical (O2·⁻)Strong scavenging capacityElectron transfer
DPPH (2,2-diphenyl-1-picrylhydrazyl)Effective scavengingOxidation of C-3 hydroxyl group to a ketone group

Enzyme Induction A more significant and lasting antioxidant effect of oleanolic acid is achieved through the induction of cytoprotective enzymes via the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2). mdpi.comnih.gov Nrf2 is a transcription factor that acts as a master regulator of the cellular antioxidant response. nih.gov

Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its repressor, Kelch-like ECH-associated protein 1 (Keap1). nih.gov Oleanolic acid can facilitate the release of Nrf2 from Keap1, allowing it to translocate into the nucleus. nih.govmdpi.com Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, initiating the transcription of a suite of antioxidant and phase II detoxifying enzymes. nih.govnih.gov

This Nrf2 activation leads to the increased expression and activity of several critical enzymes:

NAD(P)H:quinone oxidoreductase 1 (Nqo1): Catalyzes the reduction of quinones, protecting against redox cycling. nih.gov

Heme oxygenase-1 (HO-1): Breaks down heme into bilirubin, a potent antioxidant, and other cytoprotective molecules. nih.govmdpi.com

Glutamate-cysteine ligase (Gclc): The rate-limiting enzyme in the synthesis of glutathione (B108866) (GSH), a key intracellular antioxidant. mdpi.comnih.gov

Superoxide dismutase (SOD) and Glutathione Peroxidase (GSH-Px): Key enzymes that neutralize superoxide radicals and organic hydroperoxides, respectively. mdpi.com

This induction of the "Nrf2 regulon" provides a robust and coordinated defense against oxidative stress. nih.gov Studies have shown that oleanolic acid treatment increases the nuclear accumulation of Nrf2 and elevates the mRNA and protein levels of these target genes. nih.gov

Table 2: Nrf2-Dependent Cytoprotective Enzymes Induced by Oleanolic Acid
Enzyme/ProteinAbbreviationFunction
NAD(P)H:quinone oxidoreductase 1Nqo1Detoxification of quinones and protection against redox cycling. nih.gov
Heme oxygenase-1HO-1Catalyzes heme degradation to produce the antioxidant bilirubin. nih.gov
Glutamate-cysteine ligase, catalytic subunitGclcRate-limiting enzyme in the synthesis of glutathione (GSH). nih.gov
Superoxide DismutaseSODCatalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide. mdpi.com
Glutathione PeroxidaseGSH-PxReduces hydrogen peroxide and lipid hydroperoxides to water and alcohols, respectively. mdpi.com

Anti-Glycation Mechanisms through Protein-Ligand Interactions

Non-enzymatic glycation is a process where reducing sugars react with the amino groups of proteins, leading to the formation of Advanced Glycation End-products (AGEs). researchgate.net AGEs contribute to protein dysfunction and are implicated in various chronic diseases. Oleanolic acid has been shown to inhibit AGE formation through multiple mechanisms, primarily centered around protein-ligand interactions. researchgate.net

The principal anti-glycation mechanism involves the direct binding of oleanolic acid to proteins, thereby protecting them from glycation. Studies using bovine serum albumin (BSA) as a model protein have shown that oleanolic acid binds to lysine (B10760008) and arginine residues. researchgate.net These amino acid residues are the primary targets for attack by reducing sugars in the initial phase of glycation. By physically occupying these sites, oleanolic acid sterically hinders the access of sugars, effectively preventing the glycation process from starting. researchgate.net Spectroscopic analysis confirms that this interaction is a static quenching mechanism, stabilized by forces such as hydrogen bonds and van der Waals interactions. researchgate.net

A secondary, yet crucial, anti-glycation mechanism is the trapping of reactive dicarbonyl species. During the glycation process, highly reactive intermediates such as methylglyoxal (B44143) (MGO) are formed. researchgate.net Computational models predict that the C-12 position in the C ring of oleanolic acid can trap MGO, forming an oleanolic acid-MGO adduct. researchgate.net This action neutralizes the reactive dicarbonyl compound, preventing it from reacting with proteins to form AGEs. researchgate.net

Through these combined actions—protecting proteins via direct binding and neutralizing reactive intermediates—oleanolic acid effectively suppresses the formation of fructosamine (B8680336) (an early glycation product), α-dicarbonyl compounds, and fluorescent AGEs. researchgate.net

Table 3: Interaction Parameters of Oleanolic Acid with Bovine Serum Albumin (BSA)
ParameterValueInterpretation
Binding MechanismStatic QuenchingIndicates the formation of a stable complex between oleanolic acid and BSA. researchgate.net
Binding ForcesHydrogen bonds, van der Waals forcesThese intermolecular forces stabilize the oleanolic acid-BSA complex. researchgate.net
Binding SitesLysine and Arginine residuesProtects the primary sites of glycation on the protein. researchgate.net

Computational and Advanced Research Methodologies Applied to 2 Hydroxyethyl Oleanolate

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in understanding the interaction between a ligand, such as 2-Hydroxyethyl oleanolate (B1249201), and its potential protein targets. Following docking, molecular dynamics (MD) simulations can be employed to study the physical movements of atoms and molecules in the complex over time, providing insights into the stability and dynamics of the ligand-receptor interaction. nih.govfrontiersin.org

Studies on oleanolic acid and its derivatives have successfully utilized these techniques to identify potential molecular targets and elucidate binding mechanisms. For instance, molecular docking has been used to investigate the interactions of oleanolic acid with targets relevant to breast cancer and other diseases. nih.gov These simulations can reveal key amino acid residues involved in the binding and the types of interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.gov

For 2-Hydroxyethyl oleanolate, similar approaches could be used to predict its binding affinity and mode of interaction with a wide range of biological targets. The addition of the 2-hydroxyethyl group could influence its binding properties compared to oleanolic acid, potentially leading to novel pharmacological activities.

Table 1: Illustrative Molecular Docking Results for Oleanolic Acid Analogues with Various Protein Targets

CompoundProtein TargetPDB IDPredicted Binding Affinity (kcal/mol)Interacting Residues
Oleanolic AcidMain Protease of SARS-CoV-26Y84-12.6Catalytic dyad and other active site residues
Oleanolic Acid Analogue 1Main Protease of SARS-CoV-26Y84-14.2Not specified
Oleanolic Acid Analogue 2Main Protease of SARS-CoV-26Y84-14.0Not specified
Maslinic AcidNF-κB (p52 subunit)Not specifiedNot specifiedShared binding site with known inhibitor
Compound 18 (OA derivative)NF-κB (p52 subunit)Not specifiedNot specifiedShared binding site with known inhibitor

This table is generated based on data from studies on oleanolic acid and its analogues and is for illustrative purposes to show the potential application of molecular docking. researchgate.netacs.org

Chemoinformatics and Virtual Screening for Novel Analogues

Chemoinformatics involves the use of computational methods to analyze chemical data, while virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov These approaches are invaluable for discovering novel analogues of a lead compound like this compound with potentially improved activity or pharmacokinetic properties.

In the context of oleanolic acid, chemoinformatic tools have been used to screen chemical libraries for compounds with similar structural fingerprints, leading to the identification of other natural triterpenoids with similar biological activities. nih.gov Virtual screening campaigns can be either structure-based, relying on the 3D structure of the target protein, or ligand-based, using the structure of a known active compound.

For this compound, a ligand-based virtual screening approach could be employed to search for molecules with similar shape and chemical features. This could lead to the discovery of new derivatives with enhanced therapeutic potential. Furthermore, chemoinformatic analysis of structure-activity relationships (SAR) among a series of oleanolic acid derivatives can guide the rational design of new analogues. mdpi.com

Omics-Based Approaches to Understand Cellular Responses

Omics technologies, including transcriptomics, proteomics, and metabolomics, provide a global view of the molecular changes within a cell or organism in response to a specific stimulus, such as treatment with a compound.

Transcriptomics studies the complete set of RNA transcripts produced by the genome. RNA-sequencing (RNA-seq) is a powerful tool to identify differentially expressed genes in response to treatment with a compound. Studies on oleanolic acid have used RNA-seq to understand its anti-tumor mechanisms in breast cancer cells, identifying key signaling pathways that are modulated by the compound. nih.gov For this compound, transcriptomic analysis could reveal its unique effects on gene expression and help to identify its mechanism of action.

Proteomics is the large-scale study of proteins. Proteomic analyses of cells treated with synthetic oleanane (B1240867) triterpenoids have identified numerous protein binding partners, revealing a complex network of interactions that contribute to their pharmacological effects. nih.gov Techniques such as affinity purification coupled with mass spectrometry can be used to identify direct protein targets of this compound.

Metabolomics analyzes the complete set of small-molecule metabolites within a biological sample. Metabolomic studies of oleanolic acid have provided insights into its effects on metabolic pathways, such as bile acid and amino acid metabolism, in the context of hepatotoxicity. frontiersin.orgresearchgate.net A targeted metabolomics approach has also been used to investigate the effects of oleanolic acid on neurotransmitter metabolism in different brain regions. nih.gov Similar studies with this compound could elucidate its impact on cellular metabolism and its potential therapeutic or adverse effects.

Table 2: Examples of Omics-Based Findings for Oleanolic Acid and Related Triterpenoids

Omics ApproachCompoundCell/Animal ModelKey Findings
TranscriptomicsOleanolic AcidMCF-7 breast cancer cellsIdentified 67 significantly downregulated and 260 significantly upregulated genes, implicating pathways like p53, TNF, and mTOR signaling. nih.gov
ProteomicsSynthetic Oleanane Triterpenoid (B12794562) (CDDO-Im)HEK293 cellsIdentified 577 candidate binding proteins, including mTOR, and implicated signaling pathways such as RAR, ER, and insulin (B600854) receptor signaling. nih.gov
MetabolomicsOleanolic AcidMiceRevealed alterations in bile acid, amino acid, and energy metabolism, suggesting these as potential mechanisms of OA-induced hepatotoxicity. frontiersin.org
Targeted MetabolomicsOleanolic AcidSpontaneously hypertensive ratsShowed that oleanolic acid could restore metabolic imbalances of neurotransmitters in various brain regions. nih.gov

Advanced In Vitro Model Systems for Enhanced Predictive Capacity

Traditional two-dimensional (2D) cell cultures often fail to replicate the complex microenvironment of tissues in the human body, which can limit their predictive value in drug discovery. nih.govfrontiersin.org Advanced in vitro models, such as 3D cell cultures and organ-on-a-chip technology, offer more physiologically relevant platforms for evaluating the efficacy and toxicity of compounds.

3D Cell Cultures , such as spheroids and organoids, better mimic the cell-cell and cell-matrix interactions that occur in vivo. abcam.comlabmanager.com These models are increasingly being used in cancer research and drug discovery to provide more accurate predictions of a compound's in vivo behavior. researchgate.net The evaluation of this compound in 3D cancer cell models could provide more reliable data on its anti-tumor potential compared to 2D cultures.

Organ-on-a-Chip technology involves creating microfluidic devices that contain living cells in a continuously perfused microenvironment, simulating the functions of human organs. nih.govucsd.edu These "chips" can be used to model various organs, such as the liver, lung, and kidney, and even be interconnected to create multi-organ systems. nih.govazolifesciences.com This technology holds great promise for preclinical drug testing, offering a more human-relevant alternative to animal models. vt.edu Testing this compound on a liver-on-a-chip, for example, could provide valuable insights into its hepatic metabolism and potential for drug-induced liver injury.

The application of these advanced in vitro models would significantly enhance the preclinical evaluation of this compound, providing more predictive data on its efficacy and safety before moving into more complex and costly in vivo studies.

Future Research Directions and Translational Perspectives in Biomedical Science Non Clinical

Rational Design and Synthesis of Next-Generation 2-Hydroxyethyl Oleanolate (B1249201) Derivatives with Enhanced Potency and Selectivity

The development of next-generation analogs of 2-Hydroxyethyl oleanolate will be guided by the principles of rational drug design, leveraging the extensive structure-activity relationship (SAR) data from its parent compound, oleanolic acid. nih.gov Chemical modifications of the oleanolic acid structure are known to significantly enhance potency, improve bioavailability and solubility, and reduce toxicity. mdpi.comnih.gov The primary sites for modification on the core oleanane (B1240867) scaffold are the C-3 hydroxyl group, the C-12 to C-13 double bond, and the C-28 carboxylic acid. nih.gov

Future synthetic strategies for this compound derivatives could involve:

Modification of the Oleanane Core: Introducing functional groups such as ketones, cyano groups, or heterocyclic rings onto the A and C rings of the triterpenoid (B12794562) structure. For example, derivatives of oleanolic acid like 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) have demonstrated potency over 200,000 times greater than the parent compound. nih.gov

Alteration of the Ester Moiety: The 2-hydroxyethyl group itself can be a target for modification. Further esterification or etherification at the terminal hydroxyl group could create prodrugs or alter the compound's polarity, potentially improving cell membrane permeability or enabling targeted delivery.

Hybrid Molecule Synthesis: A promising approach involves creating hybrid molecules by conjugating the oleanolic acid scaffold with other bioactive molecules, such as cinnamic acid or various amino acids. nih.govmdpi.com This molecular hybridization can lead to compounds with novel mechanisms of action or enhanced activity against specific cellular targets. nih.gov For instance, creating amino acid conjugates has been shown to enhance the hydrophilicity and hepatoprotective activity of oleanolic acid. mdpi.com

These synthetic efforts would aim to create a library of novel compounds derived from this compound, which can then be screened for enhanced potency and selectivity in various preclinical models. nih.gov

Exploration of Novel Biological Activities and Therapeutic Niches in Preclinical Research

Oleanolic acid and its derivatives exhibit a vast spectrum of pharmacological activities, providing a strong foundation for exploring the therapeutic potential of this compound. mdpi.comnih.gov Preclinical research can be directed toward investigating its efficacy in a variety of non-clinical disease models.

Key areas for exploration include:

Anti-Inflammatory and Immunomodulatory Effects: Oleanolic acid derivatives are known to inhibit key inflammatory regulators like nuclear factor-kappa B (NF-κB). Future studies could assess the ability of this compound and its next-generation derivatives to modulate inflammatory pathways in models of colitis, dermatitis, or neuroinflammation. mdpi.com

Anticancer Activity: Numerous oleanolic acid derivatives have shown potent cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. mdpi.com Research could focus on evaluating this compound in different cancer models, including its potential to target specific oncogenic pathways, such as the vascular endothelial growth factor (VEGF) promoter i-motif. nih.gov

Hepatoprotective Properties: Oleanolic acid is recognized for its ability to protect the liver from various toxins. Preclinical studies can explore whether this compound offers enhanced protection against chemically-induced liver injury or fibrosis. mdpi.com

Metabolic Disorders: Certain derivatives of oleanolic acid have shown promise in models of diabetes by exhibiting insulin-sensitizing effects and protecting pancreatic islets. mdpi.comnih.gov This suggests a potential therapeutic niche for this compound in the study of metabolic diseases.

Antimicrobial and Antiviral Activities: The oleanolic acid scaffold has demonstrated both antimicrobial and antiviral properties. mdpi.com Future research could investigate this compound for its activity against pathogenic bacteria, fungi, and viruses, including its potential to overcome drug resistance.

Potential Preclinical Research Areas for this compound Based on Known Activities of Oleanolic Acid Derivatives
Biological ActivityKnown Mechanism of Oleanolic Acid/DerivativesPotential Preclinical Model
Anti-InflammatoryInhibition of NF-κB, MAPK, and RORγt; Induction of IL-10 mdpi.comLPS-activated macrophage models; DSS-induced colitis in mice mdpi.com
AnticancerInduction of apoptosis; Cell cycle arrest; Inhibition of VEGF promoter nih.govnih.govIn vitro cancer cell line cytotoxicity assays (e.g., HeLa, MCF-7); In vivo tumor xenograft models nih.gov
HepatoprotectiveReduction of oxidative stress; Modulation of liver enzymes Carbon tetrachloride (CCl4)-induced acute liver injury in mice mdpi.com
Anti-DiabeticInhibition of protein tyrosine phosphatase 1B (PTP-1B); Insulin-sensitizing effects mdpi.comdb/db diabetic mouse models nih.gov
AntimicrobialInhibition of peptidoglycan synthesis pathways frontiersin.orgIn vitro minimum inhibitory concentration (MIC) assays against S. aureus, E. coli mdpi.com

Optimization of Large-Scale Production Methods for Research and Development

To support extensive preclinical research and development, efficient and scalable production methods for this compound are essential. Optimization efforts would focus on both the acquisition of the starting material, oleanolic acid, and the chemical synthesis of the final ester.

Strategies for optimization include:

Enhanced Extraction of Oleanolic Acid: Oleanolic acid is typically isolated from plant sources, such as olive leaves or various medicinal herbs. nih.govnih.gov Advanced extraction techniques like ultrasound-assisted or microwave-assisted extraction can be optimized to improve yields and reduce solvent consumption. nih.gov

Biotechnological Production of Oleanolic Acid: A promising avenue for large-scale production is the use of engineered microorganisms. Fermentation of engineered Saccharomyces cerevisiae has been explored for the production of oleic acid, suggesting that similar metabolic engineering approaches could be developed for high-yield production of oleanolic acid, providing a consistent and scalable source. mdpi.com

Streamlining the Esterification Process: The synthesis of this compound from oleanolic acid involves an esterification reaction. Optimizing this chemical step would involve screening for more efficient and recyclable catalysts, optimizing reaction conditions (temperature, time, molar ratios) to maximize yield, and developing purification methods suitable for large-scale production. guidechem.com

Investigation of Synergistic Effects with other Bioactive Compounds in Combination Studies

Combination therapy has emerged as a powerful strategy in preclinical research to enhance therapeutic efficacy and overcome resistance. nih.gov Oleanolic acid has demonstrated synergistic effects when combined with other agents, suggesting that this compound could also be a valuable component in combination studies. mdpi.comnih.gov

Future preclinical research should investigate the synergistic potential of this compound with:

Conventional Drugs: Combining this compound with established drugs could lower the required concentration of the conventional agent, potentially reducing side effects. For example, oleanolic acid has shown synergy with β-lactam antibiotics against resistant bacteria and with azole antifungals against pathogenic fungi. mdpi.comfrontiersin.orgnih.gov

Other Natural Products: Co-administration with other phytochemicals could lead to additive or synergistic effects. Studies on combinations with compounds like curcumin (B1669340) or metformin (B114582) have been proposed or investigated for the parent compound, oleanolic acid. mdpi.com

Targeted Therapies: In cancer research, combining this compound with targeted therapies that inhibit specific signaling pathways could create a multi-pronged attack on cancer cells, preventing the development of resistance.

These studies would utilize in vitro checkerboard assays and in vivo animal models to quantify the degree of synergy and elucidate the underlying molecular mechanisms of the observed interactions. mdpi.comnih.gov

Development of Advanced Delivery Systems for Enhanced Research Utility (e.g., Nanocarriers, Targeted Delivery in Animal Models)

A significant challenge limiting the preclinical utility of oleanolic acid and its derivatives is their poor water solubility and low oral bioavailability. nih.govacs.org Developing advanced delivery systems for this compound is crucial for improving its pharmacokinetic profile and enabling effective in vivo studies in animal models. nih.govijvets.com

A variety of nanocarrier-based platforms are being actively investigated for oleanolic acid and could be adapted for its 2-hydroxyethyl ester:

Lipid-Based Nanocarriers: Liposomes, nanostructured lipid carriers (NLCs), and solid lipid nanoparticles (SLNs) can encapsulate lipophilic compounds like this compound, improving their solubility and oral absorption. nih.govmdpi.com For example, lipid-based nanocarriers have been shown to increase the oral bioavailability of an oleanolic acid derivative from 5.81% to over 37%. nih.govresearchgate.net Multivesicular liposomes have been developed as a controlled-release system for oleanolic acid in cancer therapy models. nih.govdovepress.com

Polymeric Nanoparticles and Micelles: Encapsulation within biodegradable polymeric nanoparticles or self-assembling micelles can provide sustained release and protect the compound from premature degradation in vivo. nih.gov

Microemulsions: Self-micro-emulsifying drug delivery systems (SMEDDS) have been shown to significantly increase the oral bioavailability of oleanolic acid in rat models. nih.gov

Targeted Delivery Systems: For specific applications, nanocarriers can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct this compound to specific tissues or cell types in animal models, such as tumors or inflamed tissues. nih.gov For instance, a cell-penetrating peptide has been shown to enhance the delivery of oleanolic acid into hepatic stellate cells. acs.org Another approach involved a metered-dose inhaler to deliver oleanolic acid directly to the lungs in a model for tuberculosis. nih.gov

Advanced Delivery Systems for Oleanolic Acid Derivatives and Their Potential Application
Delivery SystemPrimary AdvantageExample from OA ResearchPotential Research Utility for this compound
Liposomes / NanodiscsImproved oral bioavailability, biocompatibility nih.govIncreased oral bioavailability of DKS26 in diabetic mice nih.govresearchgate.netIn vivo studies of metabolic or inflammatory diseases requiring oral administration.
Multivesicular Liposomes (MVLs)Sustained/controlled release nih.govdovepress.comProlonged circulation and enhanced antitumor effect in hepatoma-bearing mice nih.govdovepress.comLong-term in vivo efficacy studies in cancer or chronic inflammation models.
Self-Micro-Emulsifying Drug Delivery System (SMEDDS)Enhanced solubility and oral absorption nih.gov5.07-fold increase in oral bioavailability compared to tablets in rats nih.govPharmacokinetic and biodistribution studies in animal models.
Peptide Conjugation (e.g., CPPs)Targeted intracellular delivery acs.orgEnhanced delivery of OA into hepatic stellate cells to reduce fibrosis acs.orgIn vitro and in vivo studies requiring targeted delivery to specific cell types.
Metered-Dose Inhaler (MDI)Targeted lung delivery nih.govIncreased biological half-life of OA in the lungs for tuberculosis models nih.govPreclinical research on respiratory diseases like asthma, COPD, or lung cancer.

By overcoming the biopharmaceutical challenges through these advanced delivery systems, researchers can more accurately evaluate the biological activities and therapeutic potential of this compound and its future derivatives in a wide range of non-clinical biomedical applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.